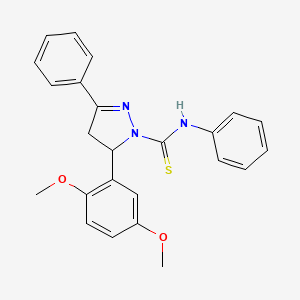

![molecular formula C16H11NO4S2 B11652095 methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)

methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-{5-[(E)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]furan-2-il}benzoato de metilo es un compuesto orgánico complejo que presenta un anillo de tiazolidina, un anillo de furano y un éster benzoato.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el ácido 4-formilbenzoico, el furano-2-carboxaldehído y la tiosemicarbazida.

Síntesis paso a paso:

Métodos de producción industrial

La producción industrial puede implicar pasos similares, pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, y el empleo de catalizadores para mejorar las velocidades de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidina, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, permitiendo una mayor funcionalización.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: La acilación o alquilación de Friedel-Crafts se puede realizar utilizando cloruro de aluminio como catalizador.

Productos principales

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de alcohol.

Sustitución: Diversos compuestos aromáticos sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Química

Catálisis: El compuesto puede actuar como un ligando en la química de coordinación, formando complejos con metales de transición que son útiles en la catálisis.

Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas más complejas.

Biología

Agentes antimicrobianos: Debido a la presencia del anillo de tiazolidina, el compuesto exhibe propiedades antimicrobianas.

Inhibición de enzimas: Puede inhibir ciertas enzimas, convirtiéndolo en un posible compuesto líder en el descubrimiento de fármacos.

Medicina

Antiinflamatorio: El compuesto ha mostrado potencial actividad antiinflamatoria en estudios preliminares.

Anticancerígeno: La investigación indica posibles propiedades anticancerígenas, particularmente contra ciertas líneas celulares.

Industria

Ciencia de los materiales: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Farmacéuticos: Como precursor en la síntesis de ingredientes farmacéuticos activos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de interacciones con macromoléculas biológicas. El anillo de tiazolidina puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición de enzimas. El anillo de furano puede participar en interacciones de apilamiento π-π, mejorando la afinidad de unión al ADN o las proteínas.

Comparación Con Compuestos Similares

Compuestos similares

Tiazolidindionas: Conocidas por sus propiedades antidiabéticas.

Derivados del ácido furano-2-carboxílico: Utilizados en diversas aplicaciones sintéticas.

Ésteres benzoatos: Comúnmente encontrados en productos farmacéuticos y conservantes de alimentos.

Singularidad

El 4-{5-[(E)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]furan-2-il}benzoato de metilo es único debido a la combinación de sus motivos estructurales, que confieren un conjunto distinto de propiedades químicas y biológicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.

Propiedades

Fórmula molecular |

C16H11NO4S2 |

|---|---|

Peso molecular |

345.4 g/mol |

Nombre IUPAC |

methyl 4-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |

InChI |

InChI=1S/C16H11NO4S2/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(21-12)8-13-14(18)17-16(22)23-13/h2-8H,1H3,(H,17,18,22)/b13-8+ |

Clave InChI |

YFJDSQQSNYMVOP-MDWZMJQESA-N |

SMILES isomérico |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)

![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)

![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)

![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)

![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)

![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)